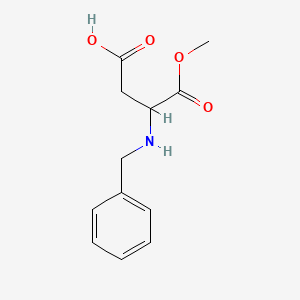
3-(Benzylamino)-4-methoxy-4-oxobutanoic acid (non-preferred name)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-(Benzylamino)-4-methoxy-4-oxobutanoic acid” is a complex organic molecule. It contains a benzylamino group, a methoxy group, and a carboxylic acid group . The benzylamino group consists of a benzyl group (a benzene ring attached to a CH2 group) attached to an amine functional group (NH2) . The methoxy group (OCH3) is an ether functional group, and the carboxylic acid group (COOH) is a common functional group in organic chemistry .
Synthesis Analysis
While specific synthesis methods for this compound were not found, it’s likely that it could be synthesized through a series of organic reactions involving benzylamine, a methoxy-containing compound, and a carboxylic acid or a derivative thereof .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific information or a known compound to reference, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The benzylamino group might participate in reactions typical of amines, such as acid-base reactions . The methoxy group might undergo reactions typical of ethers, and the carboxylic acid group could participate in various reactions, including esterification and reactions with amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and the nature of its functional groups. For example, its solubility would be influenced by the polar carboxylic acid group and the less polar benzylamino and methoxy groups .Scientific Research Applications
1. Analytical Chemistry Applications
3-(Benzylamino)-4-methoxy-4-oxobutanoic acid analogs have been utilized in the development of sensitive assays. For instance, a study by Zhang et al. (2008) discusses the synthesis of related haptens for the analysis of the insecticide fenthion in fruit samples. This demonstrates the compound's relevance in creating sensitive detection methods for agricultural and food safety applications (Zhang et al., 2008).
2. Crystallography and Molecular Structure Studies
The compound and its derivatives are valuable in crystallography and structural studies. Madura et al. (2012) investigated a structurally related compound, providing insights into molecular conformation and intermolecular interactions. Such studies are essential for understanding molecular properties and designing new materials (Madura et al., 2012).
3. Inhibition Studies in Medicinal Chemistry
Compounds structurally similar to 3-(Benzylamino)-4-methoxy-4-oxobutanoic acid have been investigated for their inhibitory properties in medical research. Musser et al. (1987) synthesized a series of benzoheterocyclic analogs to explore their potential as inhibitors in medical applications (Musser et al., 1987).
4. Synthesis of New Molecules
The compound and its analogs are used as intermediates in synthesizing new chemical entities. For example, research by Amalʼchieva et al. (2022) demonstrates the use of 4-oxobutanoic acids in forming new benzopyrroloxazines, showing the compound's versatility in organic synthesis (Amalʼchieva et al., 2022).
5. Biomedical Applications
The compound's derivatives have been explored for their biological effects. For instance, Quash et al. (1995) studied a related compound, 4-methylthio-2-oxobutanoic acid, for its role in inducing apoptosis in lymphoid cells, highlighting its potential in biomedical research (Quash et al., 1995).
properties
IUPAC Name |
3-(benzylamino)-4-methoxy-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-17-12(16)10(7-11(14)15)13-8-9-5-3-2-4-6-9/h2-6,10,13H,7-8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKCEAVNTHRXLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)O)NCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzylamino)-4-methoxy-4-oxobutanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide](/img/structure/B2919096.png)
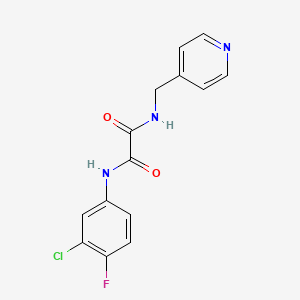
![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2919099.png)
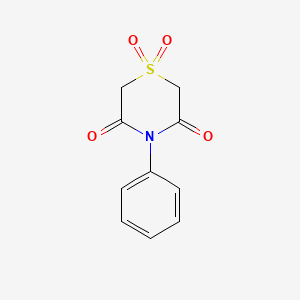

![tert-Butyl 7-oxo-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B2919104.png)
![3-(2-hydroxy-3,5-dimethylphenyl)-5-(2-hydroxyethyl)-4-(3-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B2919105.png)
![3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)propanamide](/img/structure/B2919111.png)
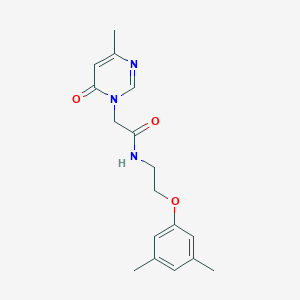
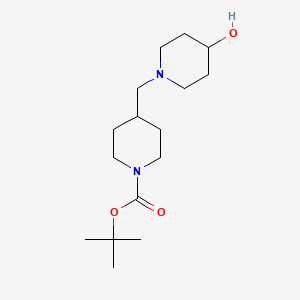
![3-Chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B2919115.png)
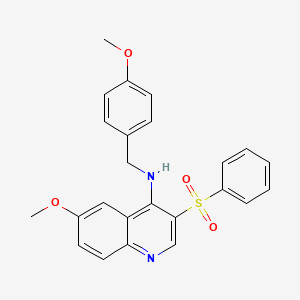
![N-(3,4-dimethylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2919117.png)
